Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate
Overview
Description
Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate is a chemical compound with the molecular formula C11H14ClNO5S. It is known for its unique structural features, which include a chloro-substituted aromatic ring, a methoxy group, and a sulfonyl group attached to a glycine derivative. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate typically involves multi-step organic synthesis. One common method includes the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with methyl glycinate under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups on the aromatic ring may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate
- Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-ethylglycinate
- Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-propylglycinate
Uniqueness
Methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chloro and methoxy groups on the aromatic ring, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)8-4-5-10(17-2)9(12)6-8/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGWOCYMHFANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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